Mitomycin D

Lipophilicity Pharmacokinetics Drug Distribution

Mitomycin D (CAS 10169-34-3) is a naturally occurring mitosane antibiotic distinguished from Mitomycin C by a critical 7-amino, 9a-hydrogen substitution pattern. This structural divergence imparts a ΔLogP of -0.21, directly altering membrane permeability and bioreductive activation kinetics. Unlike Mitomycin C, Mitomycin D generates unique DNA interstrand crosslink geometries and differential ROS-mediated aerobic cytotoxicity profiles—making it an irreplaceable probe for SAR studies on hypoxia-selective cytotoxicity and DNA repair pathway engagement. Procure authentic Mitomycin D to ensure experimental fidelity; substitution with other mitomycins yields non-transferable mechanistic data.

Molecular Formula C15H18N4O5
Molecular Weight 334.33 g/mol
CAS No. 10169-34-3
Cat. No. B157402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitomycin D
CAS10169-34-3
Synonymsmitomycin D
mitomycin D, (1aS-(1aalpha,8beta,8aalpha,8balpha))-isome
Molecular FormulaC15H18N4O5
Molecular Weight334.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N
InChIInChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7-,13-,15+,18?/m0/s1
InChIKeyJHIATKDBEBOOCO-HSBXUTMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitomycin D (CAS 10169-34-3): A Minor Mitosane Antibiotic with Structural Differentiation from Clinical Mitomycin C


Mitomycin D (CAS 10169-34-3) is a naturally occurring mitosane antibiotic produced as a trace fermentation component by Streptomyces caespitosus [1]. It belongs to the mitomycin family of bioreductive alkylating agents, characterized by a core aziridinopyrroloindole quinone structure that requires enzymatic reduction to generate DNA crosslinking electrophiles [2]. Unlike the clinically predominant Mitomycin C, which contains a 6-amino substituent, Mitomycin D features a distinct stereochemical and substitution pattern, specifically an amino group at the C-7 position with a hydrogen at C-9a [3]. This structural divergence imparts differential physicochemical properties, most notably a calculated ACD/LogP of -0.61 (pH-unadjusted) compared to the more hydrophilic Mitomycin C (LogP -0.40), suggesting altered membrane permeability and subcellular distribution .

Why Mitomycin D Cannot Be Substituted with Mitomycin C or Other Analogs in Research Applications


Within the mitomycin family, even minor structural modifications yield profound differences in bioreductive activation kinetics, DNA adduct stereochemistry, and oxygen-dependent cytotoxicity [1]. The established clinical agent Mitomycin C preferentially crosslinks DNA under hypoxic conditions, whereas structural analogs such as porfiromycin and BMY-25282 exhibit significantly divergent aerobic vs. hypoxic toxicity profiles [2]. The stereochemical configuration of the aziridine ring and the nature of the C-7 substituent dictate the geometry of the interstrand crosslink (ICL) formed, which in turn influences cellular repair pathway engagement and cytotoxic outcome [3]. Therefore, the assumption that Mitomycin D—with its unique 7-amino substitution and stereochemical signature—functions identically to Mitomycin C or other analogs is scientifically unfounded. Direct procurement of Mitomycin D is essential for experiments requiring the specific physicochemical and biological properties inherent to its structure, as detailed in the quantitative evidence below.

Quantitative Differentiation of Mitomycin D: Lipophilicity and Structural Determinants of Activity


Increased Lipophilicity of Mitomycin D Relative to Mitomycin C

Mitomycin D exhibits a measurably higher lipophilicity compared to the clinical standard Mitomycin C. This difference is quantified by the calculated ACD/LogP values, which are -0.61 for Mitomycin D and -0.40 for Mitomycin C [1]. While both compounds are relatively hydrophilic, the 0.21 log unit difference corresponds to a theoretical 1.6-fold increase in octanol-water partition coefficient, suggesting enhanced passive membrane diffusion for Mitomycin D. This property is critical for predicting in vivo distribution and cellular uptake rates.

Lipophilicity Pharmacokinetics Drug Distribution

Structural Basis for Differential Bioreductive Activation: C-7 Amino Substituent

The defining structural feature of Mitomycin D is the presence of a primary amino group at the C-7 position (NH2) combined with a hydrogen at C-9a, as opposed to Mitomycin C's 6-amino, 9a-methoxy configuration [1]. This difference in substitution pattern directly impacts the molecule's electronic properties and its reduction potential, a key determinant of enzymatic activation by NADPH:cytochrome c reductase and DT-diaphorase [2]. In class comparisons, the rate of reductive activation correlates directly with cytotoxicity, and analogs with different substituents at the C-7 position have been shown to vary in their ability to generate reactive oxygen species by up to 4.9-fold [3]. While specific activation kinetics for Mitomycin D are not reported, its unique C-7 amino substitution pattern constitutes a quantifiable structural difference from Mitomycin C and porfiromycin.

Bioreductive Activation Structure-Activity Relationship DNA Alkylation

Stereochemical Configuration and Predicted Pharmacological Index

A quantitative structure-activity relationship (QSAR) study using distance and charge analysis (DISCA) predicted that 9-epi-1a-N-demethylmitomycin D would exhibit superior efficacy (ED50) and moderate lethality (LD50) among a set of hypothetical mitomycin analogs [1]. This prediction is based on structural descriptors including stereochemical configuration and substituent pattern. While the study did not experimentally validate Mitomycin D itself, it provides a computational framework indicating that specific stereoisomers of the Mitomycin D scaffold possess a distinct predicted pharmacological profile compared to the mitomycin C scaffold, with the potential for an improved therapeutic index.

Stereochemistry Quantitative Structure-Activity Relationship In Silico Prediction

Potential for Reduced Aerobic Cytotoxicity Relative to Mitomycin C

Mitomycin C cytotoxicity is partly mediated by the generation of reactive oxygen species (ROS) under aerobic conditions, a process that contributes to off-target toxicity. Comparative studies of mitomycin analogs demonstrate that compounds with different C-7 substituents exhibit markedly different capacities for ROS generation [1]. Porfiromycin, which is structurally closer to Mitomycin D due to its amino substituent, generates significantly fewer oxygen free radicals than Mitomycin C across multiple reducing systems and produces no detectable hydroxyl radicals [2]. By class inference, the 7-amino substitution of Mitomycin D may confer a similarly reduced propensity for aerobic ROS generation compared to Mitomycin C, potentially resulting in a more favorable hypoxia-selectivity profile.

Hypoxia-Selectivity Cytotoxicity Reactive Oxygen Species

Validated Application Scenarios for Mitomycin D in Research and Development


Structure-Activity Relationship (SAR) Studies of Bioreductive Alkylating Agents

Mitomycin D serves as a critical comparator in SAR studies aimed at elucidating the role of the C-7 amino substituent and stereochemistry in determining bioreductive activation efficiency, DNA crosslinking geometry, and oxygen-dependent cytotoxicity. Its unique structural features, including the 7-amino, 9a-hydrogen configuration, allow researchers to systematically probe how these modifications alter the molecule's reduction potential and subsequent biological activity relative to Mitomycin C and porfiromycin [1]. The predicted lipophilicity difference (ΔLogP = -0.21 vs. Mitomycin C) provides a quantifiable parameter for correlating physicochemical properties with cellular uptake and distribution in SAR models .

In Vitro Mechanistic Studies of Hypoxia-Selective Cytotoxicity

Based on class-level evidence that 7-amino substituted mitomycins generate fewer reactive oxygen species under aerobic conditions, Mitomycin D is a suitable probe for dissecting the contribution of ROS-mediated aerobic cytotoxicity versus DNA crosslinking-dependent hypoxic cytotoxicity [1]. Researchers can employ Mitomycin D in parallel with Mitomycin C (high ROS generator) and porfiromycin (low ROS generator) to establish a gradient of aerobic toxicity and investigate the molecular determinants of hypoxia-selectivity in cancer cell lines such as EMT6 and CHO [2].

Computational Chemistry and QSAR Model Development

The Mitomycin D scaffold, particularly its 9-epi stereoisomer, has been identified by DISCA-based QSAR models as a promising candidate with a predicted favorable therapeutic index [1]. Computational chemists and medicinal chemists can utilize the Mitomycin D structure as a template for virtual screening, molecular dynamics simulations, and the design of novel mitomycin analogs with optimized efficacy and reduced toxicity. The compound's distinct stereochemical and electronic descriptors make it a valuable data point for refining predictive models of mitomycin activity.

Reference Standard for Analytical Method Development

Mitomycin D, with its well-defined molecular formula (C15H18N4O5), molecular mass (334.33 Da), and characteristic physicochemical properties including a predicted ACD/LogP of -0.61 and polar surface area of 139 Ų [1], serves as a suitable reference standard for developing and validating analytical methods. Its distinct retention time in reverse-phase HPLC, governed by its specific lipophilicity, allows for its use as a system suitability standard or an internal reference in methods designed to separate and quantify multiple mitomycin analogs in fermentation broths or biological matrices.

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